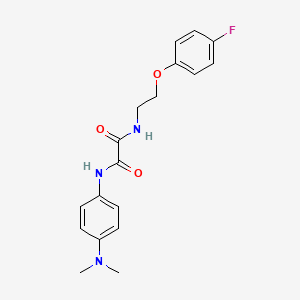
N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide” is an organic compound containing a dimethylamino group attached to a phenyl ring, an oxalamide group, and a fluorophenoxy group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the dimethylamino group, the oxalamide group, and the fluorophenoxy group would all contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer potential reactions based on its functional groups. For instance, the compound could potentially undergo reactions at the benzylic position, which is a common site of reactivity for compounds with a similar structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could influence the compound’s reactivity and stability .Aplicaciones Científicas De Investigación
Novel Insecticides
Research has shown that compounds with unique chemical structures, such as flubendiamide, exhibit strong insecticidal activity against lepidopterous pests, including resistant strains. These compounds are characterized by novel substituents and are expected to offer new modes of action, distinct from commercial insecticides, making them suitable for integrated pest management programs (Tohnishi et al., 2005).
Fluorescent Molecular Probes
Derivatives of compounds with specific functional groups have been developed as fluorescent molecular probes. These probes are designed to exhibit solvent-dependent fluorescence, correlated with solvent polarity. This property makes them suitable for developing ultra-sensitive probes for studying biological events and processes. The structural design often includes a "push-pull" electron transfer system, enhancing their fluorescence characteristics (Diwu et al., 1997).
Organic Synthesis and Reactions
Compounds with complex structures like N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide are often subjects of synthetic chemistry studies. These studies focus on improving synthesis methods, understanding reaction mechanisms, and exploring the reactivity of such compounds under various conditions. This can lead to the development of new synthetic pathways and the discovery of novel reactions, contributing to advancements in organic chemistry and materials science (Obydennov et al., 2013).
Environmental Remediation
Research into the photoassisted Fenton reaction highlights the potential of certain compounds for environmental remediation, particularly in decomposing pollutants like pesticides in water. This involves studying the degradation pathways, intermediate products, and the efficiency of mineralization processes. Understanding these mechanisms can lead to more effective and environmentally friendly methods for treating contaminated water (Pignatello & Sun, 1995).
Photophysical Studies
The synthesis and characterization of novel compounds for applications in organic light-emitting devices (OLEDs) involve detailed investigations into their photophysical properties. This includes studying their emission characteristics, quantum yields, and the effect of molecular structure on these properties. Such research contributes to the development of materials with desired emissive properties for use in display and lighting technologies (Luo et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[2-(4-fluorophenoxy)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-22(2)15-7-5-14(6-8-15)21-18(24)17(23)20-11-12-25-16-9-3-13(19)4-10-16/h3-10H,11-12H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGNDNPSFNLIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

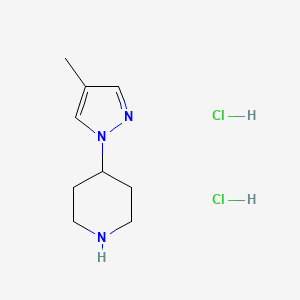
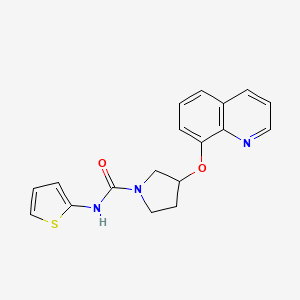
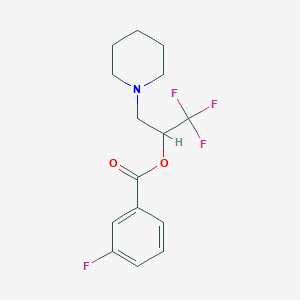

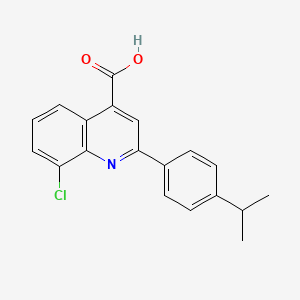

![1-[(4-Chlorophenyl)methoxy]piperidin-4-one](/img/structure/B2958832.png)

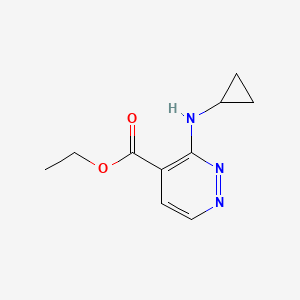
![4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2958836.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2958837.png)
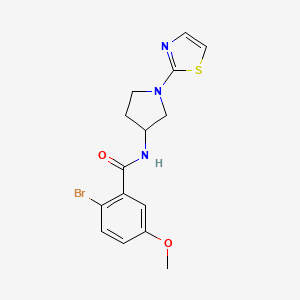
![2-Ethyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2958840.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2958841.png)